molecular formula C32H31F5N2O6 B557348 Fmoc-Lys(Boc)-OPfp CAS No. 86060-98-2

Fmoc-Lys(Boc)-OPfp

Cat. No.: B557348
CAS No.: 86060-98-2
M. Wt: 634.6 g/mol
InChI Key: HLNVSYQQDWNJRI-QFIPXVFZSA-N
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Description

Fmoc-Lys(Boc)-OPfp, also known as N-α-Fmoc-N-ε-Boc-L-lysine pentafluorophenyl ester, is a derivative of lysine used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group, a tert-butyloxycarbonyl (Boc) group protecting the ε-amino group, and a pentafluorophenyl (Pfp) ester at the carboxyl terminus. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Boc)-OPfp typically involves the following steps:

    Protection of the α-amino group: The α-amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Protection of the ε-amino group: The ε-amino group is protected using the Boc group. This is done by reacting the Fmoc-protected lysine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine.

    Formation of the pentafluorophenyl ester: The carboxyl group of the Fmoc-Lys(Boc) is activated by reacting with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Large quantities of lysine are reacted with Fmoc chloride and Boc anhydride under controlled conditions to ensure high yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.

    Quality control: The final product undergoes rigorous quality control tests, including HPLC and NMR spectroscopy, to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Boc)-OPfp undergoes several types of chemical reactions, including:

    Deprotection reactions: The Fmoc and Boc groups can be removed under specific conditions to expose the free amino groups. Fmoc deprotection is typically achieved using piperidine, while Boc deprotection is done using trifluoroacetic acid.

    Coupling reactions: The pentafluorophenyl ester reacts with nucleophiles such as amines to form peptide bonds. This reaction is commonly used in solid-phase peptide synthesis.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

    Deprotected lysine derivatives: After removal of the Fmoc and Boc groups.

    Peptide bonds: Formed by the reaction of the pentafluorophenyl ester with amines.

Scientific Research Applications

Fmoc-Lys(Boc)-OPfp has numerous applications in scientific research, including:

    Peptide synthesis: It is widely used in the synthesis of peptides and proteins due to its stability and ease of removal.

    Drug development: It is used in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various biomedical applications.

    Material science: It is used in the development of peptide-based materials and hydrogels for tissue engineering and drug delivery.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Boc)-OPfp but lacks the pentafluorophenyl ester, making it less reactive in coupling reactions.

    Fmoc-Lys(Me,Boc)-OH: Contains a methyl group on the lysine residue, altering its reactivity and properties.

    Fmoc-Lys(Glc,Boc)-OH: Contains a glucose moiety, making it useful in glycopeptide synthesis.

Uniqueness

This compound is unique due to the presence of the pentafluorophenyl ester, which enhances its reactivity in coupling reactions. This makes it particularly useful in solid-phase peptide synthesis, where efficient and selective formation of peptide bonds is crucial.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNVSYQQDWNJRI-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31F5N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456808
Record name Fmoc-Lys(Boc)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86060-98-2
Record name Fmoc-Lys(Boc)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-N-e-t.-Boc-L-lysin pentafluorphenylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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